5-benzyl-2-{[3-(4-fluorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxamide
Description
“5-benzyl-2-{[3-(4-fluorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxamide” is a chemical compound with the molecular formula C23H20FN3O2S2 and an average mass of 453.552 Da . It is a derivative of the amidoxime moiety, which has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydroxylamine and a nitrile group, using a conventional amidoxime synthesis protocol (Ethanol/Na2CO3) . The formation of this amide derivative instead of the expected amidoxime can be attributed to two complementary effects: the strong electron effect of the nitro group and the influence of ethanol, a polar protic solvent .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a fluorophenyl group, an acryloyl group, a methyl group, and a thiophenecarboxamide group . The presence of these groups contributes to the compound’s unique properties and potential applications.Chemical Reactions Analysis
The predominant formation of amidoxime observed with DMSO as a solvent could be explained either by a hindered second hydroxylamine attack in the absence of an appropriate solvent network necessary to stabilize the TS-2 . Then, the intermediary compound c via TS-1 is unable to transform forward d and the process either turns back to an N-attack or to an alternative possibility involving a cyclic intermediate rearrangement .Physical and Chemical Properties Analysis
The compound has a molecular formula of C23H20FN3O2S2 and an average mass of 453.552 Da . More detailed physical and chemical properties are not available in the current resources.Future Directions
The compound will be further evaluated, both in the field of medicinal chemistry and in other relevant areas, highlighting an unusual method to access amidoximes from hindered substrates . This compound, featuring a nitro group in the ortho position to the amidoxime, presents interest for the design of new synthetic agents with biological activity .
Properties
IUPAC Name |
5-benzyl-2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2S/c1-14-18(13-16-5-3-2-4-6-16)28-22(20(14)21(24)27)25-19(26)12-9-15-7-10-17(23)11-8-15/h2-12H,13H2,1H3,(H2,24,27)(H,25,26)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNWXRNVITRMY-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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